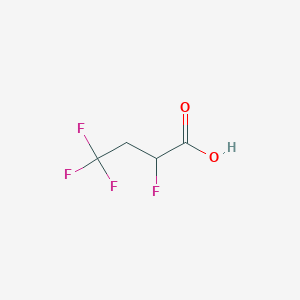
N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
説明
N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, also known as DPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPTP is a pyrrolidine derivative, and its chemical structure consists of a dichlorophenyl group, a thiophene group, and a pyrrolidine ring. In
作用機序
The mechanism of action of N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. This compound binds to the active site of the proteasome, preventing it from carrying out its normal function. This leads to the accumulation of damaged proteins within the cell, which triggers the apoptosis process.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the proteasome, leading to the accumulation of damaged proteins and the induction of apoptosis. Physiologically, this compound has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide in lab experiments include its potential applications in cancer treatment and its anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. One area of interest is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of this compound's potential applications in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential interactions with other drugs.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential applications in medical research. Its mechanism of action involves the inhibition of the proteasome, leading to the induction of apoptosis and its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. While there are advantages to its use in lab experiments, there are also limitations, and further research is needed to fully understand its potential applications and interactions with other drugs.
科学的研究の応用
N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S2/c16-10-7-11(17)9-12(8-10)18-15(20)13-3-1-5-19(13)24(21,22)14-4-2-6-23-14/h2,4,6-9,13H,1,3,5H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOBFQURASFRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396124.png)
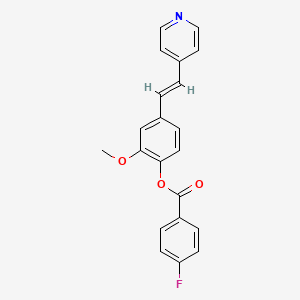
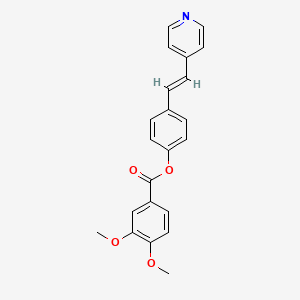
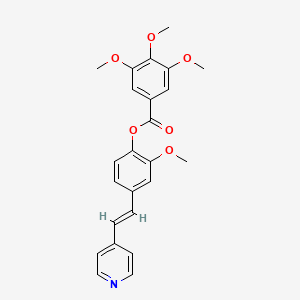
![N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)-3-fluorobenzamide](/img/structure/B3396145.png)
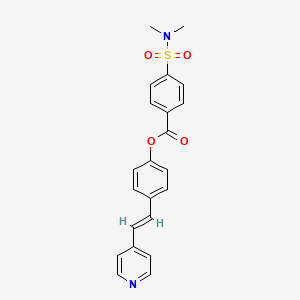

![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B3396164.png)
![1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3396171.png)
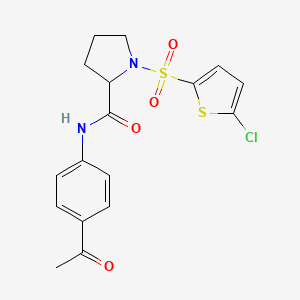
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-5-yl)prop-2-en-1-one](/img/structure/B3396182.png)
![Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate](/img/structure/B3396195.png)
